molecular formula C7H22Cl3N3 B1528131 Spermidine-butane-d8 trihydrochloride CAS No. 1173019-26-5

Spermidine-butane-d8 trihydrochloride

Cat. No.: B1528131
CAS No.: 1173019-26-5
M. Wt: 262.7 g/mol
InChI Key: LCNBIHVSOPXFMR-BQVYHINQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

Its parent compound, spermidine, is known to interact with various targets, including the beta-1 adrenergic receptor, beta-2 adrenergic receptor, thioredoxin reductase 1, cytoplasmic, and others . These targets play essential roles in various cellular processes, including cell signaling, redox homeostasis, and more .

Mode of Action

It is believed to interact with its targets in a similar manner as spermidine, leading to various changes in cellular processes .

Biochemical Pathways

Spermidine-butane-d8 trihydrochloride is likely to affect several biochemical pathways. For instance, spermidine, its parent compound, is involved in pathways such as the cystathionine beta-Synthase Deficiency disease pathway, Methionine Metabolism pathway, and Spermidine and Spermine Biosynthesis pathway . These pathways have downstream effects on various biological processes, including amino acid metabolism and polyamine biosynthesis .

Pharmacokinetics

It is soluble in water and ethanol , which may influence its absorption and distribution in the body. Its storage temperature is -20°C, indicating its stability under low temperatures .

Result of Action

Spermidine, its parent compound, is known to have various effects, including stabilizing biomolecules, promoting cell growth, and potentially prolonging lifespan .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high temperature is known to inhibit the growth and yield of organisms that utilize spermidine . Additionally, the presence of other compounds in the environment may also affect the action of this compound .

Biochemical Analysis

Biochemical Properties

Spermidine-butane-d8 trihydrochloride is involved in several biochemical reactions, primarily due to its role as a polyamine. Polyamines like spermidine are known to interact with nucleic acids, stabilizing their structures and influencing their functions. This compound interacts with enzymes such as spermidine synthase, which catalyzes its formation from putrescine. It also interacts with proteins involved in cellular growth and differentiation, such as ribosomal proteins, by stabilizing their structures and enhancing their functions .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate autophagy, a process that helps in the degradation and recycling of cellular components. This activation is crucial for maintaining cellular homeostasis and has been linked to increased lifespan and improved cellular function . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to nucleic acids, stabilizing their structures and influencing their functions. This binding is crucial for the regulation of gene expression and the maintenance of genomic integrity. This compound also interacts with enzymes, either inhibiting or activating them, to modulate cellular processes. For example, it has been shown to inhibit the activity of histone acetyltransferases, leading to changes in chromatin structure and gene expression . Additionally, this compound can activate autophagy by inhibiting the acetylation of autophagy-related proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained activation of autophagy and improved cellular function, suggesting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to promote cellular health and longevity, while high doses can lead to toxic effects. For instance, studies in mice have demonstrated that low doses of this compound can extend lifespan and improve cognitive function, while high doses can cause adverse effects such as liver toxicity and oxidative stress . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It is synthesized from putrescine by the enzyme spermidine synthase and can be further converted to spermine by spermine synthase . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various cellular processes. This compound also interacts with enzymes involved in glycolysis and other metabolic pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via polyamine transporters and distributed to different cellular compartments. Once inside the cell, this compound can interact with binding proteins and other biomolecules, influencing its localization and accumulation . This transport and distribution are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with nucleic acids and proteins to regulate cellular processes . This compound can also be targeted to specific cellular compartments through post-translational modifications and targeting signals. These localization mechanisms are crucial for its role in regulating gene expression, autophagy, and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spermidine-butane-d8 trihydrochloride typically involves the deuteration of spermidine. This process includes the substitution of hydrogen atoms with deuterium atoms in the butane chain. The reaction conditions often involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure high isotopic purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using deuterated precursors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: Spermidine-butane-d8 trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various deuterated amines and substituted derivatives, which are useful in further biochemical applications .

Scientific Research Applications

Spermidine-butane-d8 trihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Spermidine-butane-d8 trihydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements in research. Its isotopic labeling makes it particularly valuable in studies requiring high sensitivity and specificity .

Properties

IUPAC Name

N'-(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1D2,2D2,4D2,6D2;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNBIHVSOPXFMR-BQVYHINQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746320
Record name N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-26-5
Record name N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-26-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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